N'-butyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N’-butyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an imidazole ring, a triazine ring, and various substituents including butyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction.
Substitution Reactions: The butyl, methyl, and phenyl groups are introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N’-butyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
N’-butyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-butyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-propyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine
- N’-ethyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine
- N’-methyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine
Uniqueness
N’-butyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. The butyl group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C17H21N7 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-N-butyl-6-imidazol-1-yl-4-N-methyl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H21N7/c1-3-4-10-19-15-20-16(23(2)14-8-6-5-7-9-14)22-17(21-15)24-12-11-18-13-24/h5-9,11-13H,3-4,10H2,1-2H3,(H,19,20,21,22) |
InChI Key |
KUGLEHGRXKMLME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N(C)C2=CC=CC=C2)N3C=CN=C3 |
Origin of Product |
United States |
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